N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide)
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Overview
Description
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with four N-acetylacetamide groups
Preparation Methods
The synthesis of N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) typically involves multi-step organic reactions. One common method includes the reaction of [1,1’-biphenyl]-2,2’,4,4’-tetracarboxylic acid with N-acetylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) involves its interaction with specific molecular targets. The acetylacetamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds include:
N,N,N’,N’-Tetrakis(4-carboxyphenyl)-biphenyl-4,4’-diamine: This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties and applications.
N,N,N’,N’-Tetrakis(4-methylphenyl)benzidine: Another compound with a biphenyl core, but with methylphenyl groups instead of acetylacetamide groups, resulting in different reactivity and uses.
N,N,N’,N’-Tetra(4-biphenylyl)-4,4’-biphenyldiamine: This compound features biphenylyl groups, which provide different steric and electronic properties compared to N-acetylacetamide groups.
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62715-89-3 |
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Molecular Formula |
C28H30N4O8 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-acetyl-N-[4-[2,4-bis(diacetylamino)phenyl]-3-(diacetylamino)phenyl]acetamide |
InChI |
InChI=1S/C28H30N4O8/c1-15(33)29(16(2)34)23-9-11-25(27(13-23)31(19(5)37)20(6)38)26-12-10-24(30(17(3)35)18(4)36)14-28(26)32(21(7)39)22(8)40/h9-14H,1-8H3 |
InChI Key |
CBBYMYFDFGKTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)N(C(=O)C)C(=O)C)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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